molecular formula C11H17ClN2O B8033149 1-(4-Hydroxybenzyl)piperazine hcl

1-(4-Hydroxybenzyl)piperazine hcl

Cat. No.: B8033149
M. Wt: 228.72 g/mol
InChI Key: VBGHSTAOEUGEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybenzyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a hydroxybenzyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-(4-Hydroxybenzyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzyl)piperazine hydrochloride involves its interaction with various molecular targets. It has been shown to bind to receptors such as the serotonin 1A receptor, dopamine D2 receptor, and alpha-1B adrenergic receptor. These interactions modulate neurotransmitter levels and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)piperazine hydrochloride
  • 1-(4-Chlorobenzyl)piperazine hydrochloride
  • 1-(4-Nitrobenzyl)piperazine hydrochloride

Comparison: 1-(4-Hydroxybenzyl)piperazine hydrochloride is unique due to the presence of the hydroxy group, which enhances its hydrogen bonding capability and influences its solubility and reactivity. Compared to its methoxy, chloro, and nitro analogs, the hydroxy derivative exhibits distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;/h1-4,12,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGHSTAOEUGEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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